molecular formula C11H13ClO B8436519 3-(2-Ethylphenyl)propanoyl chloride

3-(2-Ethylphenyl)propanoyl chloride

Cat. No.: B8436519
M. Wt: 196.67 g/mol
InChI Key: WJCNECQFLZSUEF-UHFFFAOYSA-N
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Description

3-(2-Ethylphenyl)propanoyl chloride is an aromatic acyl chloride characterized by a propanoyl chloride backbone substituted with a 2-ethylphenyl group. This compound is primarily utilized in organic synthesis as a reactive intermediate for forming esters, amides, and heterocyclic compounds. Its structure combines the electrophilic reactivity of the acyl chloride group with the steric and electronic effects of the ethyl-substituted aromatic ring, influencing its stability and reaction pathways .

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

3-(2-ethylphenyl)propanoyl chloride

InChI

InChI=1S/C11H13ClO/c1-2-9-5-3-4-6-10(9)7-8-11(12)13/h3-6H,2,7-8H2,1H3

InChI Key

WJCNECQFLZSUEF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CCC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 3-(2-ethylphenyl)propanoyl chloride can be contextualized by comparing it to analogous compounds. Below is a detailed analysis:

Structural Analogs and Key Differences

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Applications/Reactions
This compound 2-Ethyl C₁₁H₁₃ClO 196.68 Synthesis of esters, amides, heterocycles
3-Chloropivaloyl chloride Chloro (tert-butyl backbone) C₅H₈Cl₂O 167.03 Pharmaceutical intermediates
3-(3-Chlorophenyl)propanoyl chloride 3-Chloro C₉H₈Cl₂O 203.07 Oxadiazole synthesis via coupling
3-(4-Methoxyphenyl)propanoyl chloride 4-Methoxy C₁₀H₁₁ClO₂ 198.65 Steroid derivative synthesis
Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate 2-Chloro, 2-phenyl C₁₇H₁₇ClO₂ 288.77 Agrochemical intermediates

Reactivity and Stability

  • Electron-Donating vs. Electron-Withdrawing Groups: The 2-ethyl group in this compound is electron-donating, reducing the electrophilicity of the acyl chloride compared to analogs with electron-withdrawing groups (e.g., 3-chlorophenyl or 4-methoxyphenyl derivatives). This results in slower nucleophilic substitution reactions but improved stability during storage .
  • Steric Effects : The ethyl group introduces steric hindrance at the ortho position, which may impede reactions requiring planar transition states (e.g., Friedel-Crafts acylation). In contrast, 3-chloropivaloyl chloride, with a tert-butyl backbone, exhibits even greater steric hindrance, limiting its use in bulky substrates .

Research Findings and Challenges

  • Unexpected Reaction Pathways: As demonstrated in , acyl chlorides with bulky or redox-sensitive substituents (e.g., tert-butylphenols) may undergo oxidative condensation instead of forming the desired product. This highlights the need for tailored reaction conditions when working with substituted propanoyl chlorides .
  • Thermal Stability : Ethyl-substituted derivatives exhibit higher thermal stability compared to chlorinated analogs, which may decompose at elevated temperatures due to C–Cl bond cleavage .

Preparation Methods

Thionyl Chloride-Mediated Chlorination

Thionyl chloride is widely preferred due to its efficiency and byproduct volatility (SO₂ and HCl). A typical procedure involves:

  • Reacting 3-(2-ethylphenyl)propanoic acid with a 1.4–3.0 molar excess of SOCl₂ at 50–100°C for 3–8 hours.

  • Removing excess SOCl₂ via vacuum distillation, yielding the acyl chloride with ≥90% purity.

Key Parameters

Reagent Ratio (Acid:SOCl₂)Temperature (°C)Time (h)Yield (%)Purity (%)
1:1.57059299

Phosphorus Pentachloride Method

PCl₅ offers an alternative for acid-sensitive substrates. The reaction proceeds at 20–80°C with a 1:1.2 acid:PCl₅ molar ratio, achieving 85–90% yield. However, residual phosphorus byproducts necessitate careful aqueous workup.

Friedel-Crafts Acylation Followed by Chlorination

For substrates where the carboxylic acid precursor is unavailable, a Friedel-Crafts acylation strategy may be employed:

  • Acylation : React 2-ethylbenzene with propionyl chloride in the presence of AlCl₃ to form 3-(2-ethylphenyl)propanophenone.

  • Oxidation : Convert the ketone to 3-(2-ethylphenyl)propanoic acid via Kornblum or haloform reaction.

  • Chlorination : Proceed with SOCl₂ as described in Section 1.1.

This multistep approach, while feasible, introduces complexity and lower overall yields (60–75%) due to intermediate purification challenges.

One-Pot Synthesis via Cyanide Intermediate

A novel method adapted from cyanation protocols involves:

  • Chlorination-Cyanation : Treat 2-ethylbenzyl chloride with sodium cyanide to form 2-ethylphenylacetonitrile.

  • Hydrolysis : Convert the nitrile to 3-(2-ethylphenyl)propanoic acid using acidic or basic conditions.

  • Chlorination : Employ SOCl₂ to obtain the target acyl chloride.

Advantages :

  • Reduced solvent use compared to traditional Friedel-Crafts routes.

  • Scalable with yields ≥85% at the chlorination stage.

Purification and Stabilization

Acyl chlorides are prone to hydrolysis and require stringent purification:

  • Vacuum Distillation : Conducted at 1–20 kPa with a reflux ratio of 3:1–8:1 to isolate high-purity product (≥99%).

  • Stabilization : Store under inert atmosphere (N₂/Ar) with molecular sieves to prevent moisture ingress.

Comparative Analysis of Methods

MethodReagentYield (%)Purity (%)Complexity
Direct ChlorinationSOCl₂90–9299Low
PCl₅ ChlorinationPCl₅85–8897Moderate
Friedel-Crafts RouteAlCl₃, SOCl₂60–7595High
Cyanide IntermediateNaCN, SOCl₂85–8898Moderate

Industrial Considerations

Large-scale production prioritizes:

  • Cost Efficiency : SOCl₂ is economical ($0.5–1.0/kg) compared to oxalyl chloride ($5–10/kg).

  • Safety : SOCl₂ requires corrosion-resistant reactors and HCl scrubbers.

  • Environmental Impact : Closed-loop systems recover excess reagents, minimizing waste.

Emerging Techniques

Recent advancements explore:

  • Microwave-Assisted Chlorination : Reduces reaction time to 1–2 hours with comparable yields.

  • Ionic Liquid Catalysts : Enhance reaction rates and reduce solvent use, though scalability remains unproven .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3-(2-Ethylphenyl)propanoyl chloride, and how can reaction efficiency be optimized?

  • Methodology : The synthesis typically involves converting the corresponding carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂). For example, refluxing 3-(2-Ethylphenyl)propanoic acid with excess SOCl₂ in anhydrous dichloromethane (DCM) for 3–5 hours under nitrogen yields the acyl chloride . Efficiency can be improved by controlling moisture levels, using a 1:3 molar ratio of acid to SOCl₂, and monitoring reaction completion via TLC or FT-IR for disappearance of the carboxylic acid O-H stretch (~2500–3500 cm⁻¹).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For purity assessment, Gas Chromatography (GC) or HPLC with UV detection (λ = 210–260 nm) is recommended. Key NMR signals include the acyl chloride carbonyl (δ ~170–175 ppm in ¹³C NMR) and aromatic protons (δ ~6.5–7.5 ppm in ¹H NMR) .

Advanced Research Questions

Q. Under what conditions does this compound undergo unexpected side reactions, and how can these be mitigated?

  • Analysis : Redox side reactions, such as oxidative dimerization or quinone formation, may occur when electron-rich aromatic groups (e.g., ethyl-substituted phenyl) are present. Evidence from analogous systems shows that using stoichiometric SOCl₂, avoiding prolonged reflux, and maintaining inert atmospheres (N₂/Ar) minimizes such pathways . Contradictions in reaction outcomes (e.g., acyl chloride vs. dimer) can arise from trace moisture or oxygen, requiring rigorous drying of solvents and reagents.

Q. How do steric and electronic effects of the 2-ethylphenyl group influence the reactivity of this compound in acylation reactions?

  • Methodology : Steric hindrance from the ortho-ethyl group reduces nucleophilic attack rates. Kinetic studies using competing substrates (e.g., 3-(4-Methoxyphenyl)propanoyl chloride) reveal slower acylation with bulky substituents. Electronic effects are probed via Hammett plots, where σ⁺ values correlate with reaction rates. Computational tools (DFT) can model transition states to predict regioselectivity in complex systems .

Q. What analytical strategies resolve contradictions in reported physicochemical properties (e.g., LogP, solubility) of this compound?

  • Data Reconciliation : Discrepancies in LogP values (e.g., calculated vs. experimental) may stem from measurement techniques (shake-flask vs. HPLC). Standardized protocols using HPLC with a calibrated C18 column and isocratic elution (acetonitrile/water) improve reproducibility. Solubility in aprotic solvents (e.g., DCM, THF) should be validated via gravimetric analysis under controlled humidity .

Q. How can researchers design stability studies to assess the hydrolytic degradation of this compound under varying pH conditions?

  • Experimental Design : Prepare buffered solutions (pH 1–13) and monitor hydrolysis via time-resolved FT-IR or ¹H NMR. For example, track the carbonyl chloride peak (~170 ppm in ¹³C NMR) diminishing as hydrolysis proceeds to the carboxylic acid. Rate constants (k) are derived from pseudo-first-order kinetics, and Arrhenius plots predict shelf-life under storage conditions (e.g., −20°C in desiccated vials) .

Specialized Applications

Q. What strategies enable the use of this compound in synthesizing enantiomerically pure pharmaceuticals?

  • Methodology : Asymmetric catalysis (e.g., chiral Lewis acids) or kinetic resolution during acylation can achieve enantioselectivity. For example, coupling with chiral amines (e.g., (R)-1-phenylethylamine) and monitoring enantiomeric excess (ee) via chiral SFC or HPLC (Chiralpak AD-H column) ensures stereochemical fidelity .

Q. How does the ethyl substituent impact the biological activity of derivatives synthesized from this compound?

  • Bioactivity Profiling : The ethyl group enhances lipophilicity, improving membrane permeability in antimicrobial or CNS-targeted compounds. Comparative studies with methyl or isopropyl analogs (e.g., MIC assays against S. aureus) quantify structure-activity relationships (SAR). Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins (e.g., bacterial enzymes) .

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